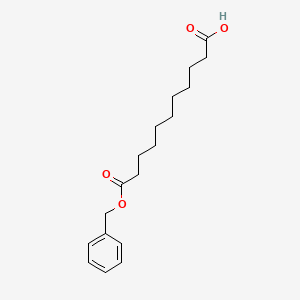![molecular formula C10H11BN2O2 B12085249 Boronic acid, B-[4-(1H-imidazol-1-yl)-2-methylphenyl]- CAS No. 2225169-72-0](/img/structure/B12085249.png)
Boronic acid, B-[4-(1H-imidazol-1-yl)-2-methylphenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boronic acid, B-[4-(1H-imidazol-1-yl)-2-methylphenyl]- is a compound that features a boronic acid group attached to a phenyl ring, which is further substituted with an imidazole ring and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, B-[4-(1H-imidazol-1-yl)-2-methylphenyl]- typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Attachment of the Boronic Acid Group: The boronic acid group is introduced through a reaction involving a boronic acid derivative and the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Boronic acid, B-[4-(1H-imidazol-1-yl)-2-methylphenyl]- undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated compounds and nucleophiles under basic conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Substituted imidazole derivatives.
科学的研究の応用
Boronic acid, B-[4-(1H-imidazol-1-yl)-2-methylphenyl]- has a wide range of applications in scientific research:
Biology: Employed in the development of enzyme inhibitors and as a probe for studying biological processes involving boron-containing compounds[][4].
作用機序
The mechanism by which boronic acid, B-[4-(1H-imidazol-1-yl)-2-methylphenyl]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, further enhancing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
1H-Imidazol-4-ylboronic acid: Similar structure but lacks the methyl group on the phenyl ring.
1H-Indazole-5-boronic acid: Contains an indazole ring instead of an imidazole ring.
1-Methyl-1H-pyrazole-4-boronic acid: Features a pyrazole ring instead of an imidazole ring.
Uniqueness
Boronic acid, B-[4-(1H-imidazol-1-yl)-2-methylphenyl]- is unique due to the presence of both the imidazole ring and the methyl group on the phenyl ring, which confer distinct chemical properties and reactivity. This combination allows for specific interactions with biological targets and enhances its utility in various applications.
特性
CAS番号 |
2225169-72-0 |
|---|---|
分子式 |
C10H11BN2O2 |
分子量 |
202.02 g/mol |
IUPAC名 |
(4-imidazol-1-yl-2-methylphenyl)boronic acid |
InChI |
InChI=1S/C10H11BN2O2/c1-8-6-9(13-5-4-12-7-13)2-3-10(8)11(14)15/h2-7,14-15H,1H3 |
InChIキー |
LICZRLRCQJFISO-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=C(C=C1)N2C=CN=C2)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



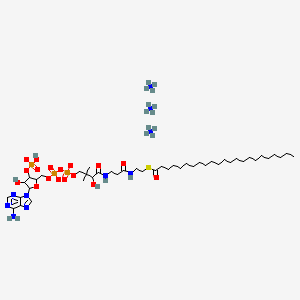
![2-[(3-Amino-5-fluorophenyl)formamido]acetamide](/img/structure/B12085178.png)
![Tributyl(2,2',3,3'-tetrahydro-[5,5'-bithieno[3,4-b][1,4]dioxin]-7-yl)stannane](/img/structure/B12085184.png)
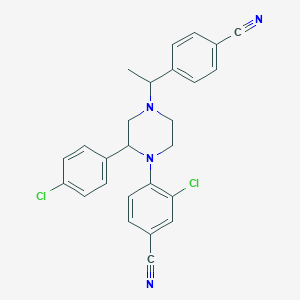
![1-[[(Tetrahydro-2H-pyran-2-yl)oxy]methyl]cyclopropanemethanol](/img/structure/B12085199.png)
![(17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12085202.png)
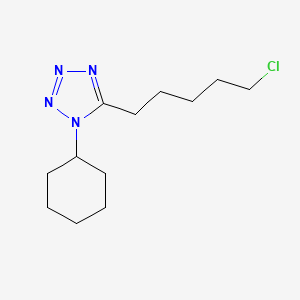
![[(2R)-1-(cyclopropanesulfonyl)pyrrolidin-2-yl]methanol](/img/structure/B12085219.png)
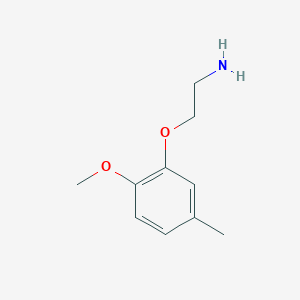
![Boronic acid, B-[2-ethyl-6-(4-piperidinyl)-4-pyridinyl]-](/img/structure/B12085230.png)
